4-Hepten-2-one, 3-methyl-, (Z)- (9CI)
Description
IUPAC Naming Conventions and Isomeric Specificity
The IUPAC name (Z)-3-methyl-4-hepten-2-one follows hierarchical rules for functional group priority and substituent positioning:
- Parent chain selection : The longest carbon chain containing both the ketone group and double bond is a seven-carbon (heptane) backbone.
- Functional group numbering : The ketone at position 2 receives priority, with the double bond positioned between carbons 4 and 5.
- Substituent identification : A methyl group resides at carbon 3.
- Stereodescriptor : The Z-configuration is assigned using the Cahn-Ingold-Prelog (CIP) rules.
Table 1: Nomenclature Summary
| Property | Value |
|---|---|
| IUPAC Name | (Z)-3-methyl-4-hepten-2-one |
| CAS Registry | 113858-57-4 |
| Molecular Formula | C₈H₁₄O |
| SMILES | CC/C=C\C(C)C(=O)C |
| InChI Key | XPLOASGINJRAFI-WAYWQWQTSA-N |
Stereochemical Configuration Analysis (Z/E Isomerism)
The Z-configuration arises when the higher-priority groups on each double-bond carbon are on the same side:
- Cahn-Ingold-Prelog priorities :
- C4: Methyl (CH₃) vs. propyl (CH₂CH₂C)
- C5: Ketone-bearing ethyl (C(O)CH₃) vs. methyl (CH₃)
- Configuration assignment :
Figure 1 : Stereochemical comparison of (Z)- and (E)-isomers, highlighting group orientations.
Molecular Geometry and Conformational Studies
Computational analyses reveal key structural features:
- Bond lengths :
- Dihedral angles :
- Conformational preferences :
Table 2: Key Geometrical Parameters
| Parameter | Value | Method |
|---|---|---|
| C=O Bond Length | 1.22 Å | B3LYP/6-31G(d) |
| C=C Bond Length | 1.34 Å | MP2/cc-pVDZ |
| C3-C4-C5-C6 Dihedral | 178° | Molecular Dynamics |
Spectroscopic data (IR, NMR) corroborate these findings:
Properties
CAS No. |
113858-57-4 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.199 |
IUPAC Name |
(Z)-3-methylhept-4-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h5-7H,4H2,1-3H3/b6-5- |
InChI Key |
XPLOASGINJRAFI-WAYWQWQTSA-N |
SMILES |
CCC=CC(C)C(=O)C |
Synonyms |
4-Hepten-2-one, 3-methyl-, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
| Compound Name (9CI) | Molecular Formula | Key Functional Groups/Substituents | Double Bond Position/Configuration | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-Hepten-2-one, 3-methyl-, (Z)- | C₈H₁₄O | Ketone, methyl at C3, Z-configured C4=C5 | C4-C5 (Z) | 126.20 (calculated) |
| 3-Penten-2-one, 4-fluoro-3-methyl-, (Z)- | C₆H₉FO | Ketone, fluoro at C4, methyl at C3, Z-configuration | C3-C4 (Z) | 116.13 |
| 4-Penten-2-one, 4-methoxy- | C₆H₁₀O₂ | Ketone, methoxy at C4 | C4-C5 (position) | 114.14 |
| 4-Pentene-2,3-dione, 4-methyl- | C₆H₈O₂ | Diketone (C2 and C3), methyl at C4 | C4-C5 (unsaturated) | 112.13 |
Key Observations :
- Chain Length: The target compound has a longer carbon chain (C7) compared to pentenone analogs (C5–C6), which may influence boiling points and lipophilicity.
- Substituents : The Z-configured methyl group at C3 distinguishes it from fluorinated () or methoxy-substituted () analogs. Diketones () exhibit enhanced electrophilicity due to dual carbonyl groups.
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
| Compound Name (9CI) | Boiling Point (°C) | Density (g/cm³) | Solubility (Predicted) |
|---|---|---|---|
| 4-Hepten-2-one, 3-methyl-, (Z)- | ~160–170 (estimated) | ~0.90–0.95 | Moderate in organic solvents |
| 3-Penten-2-one, 4-fluoro-3-methyl-, (Z)- | 135 | 0.995 | Polar aprotic solvents |
| 4-Penten-2-one, 4-methoxy- | Not reported | Not reported | Hydrophilic |
| 4-Pentene-2,3-dione, 4-methyl- | Not reported | Not reported | Moderate polarity |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR distinguishes Z- and E-isomers through vinyl proton coupling constants (J):
-
Z-isomer : J = 10–12 Hz (δ 5.2–5.5 ppm, multiplet)
-
E-isomer : J = 15–18 Hz (δ 5.6–5.9 ppm, doublet of doublets)
NOESY experiments confirm spatial proximity between the C3 methyl group and carbonyl oxygen in the Z-isomer, providing unambiguous stereochemical assignment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with a chiral stationary phase (e.g., β-cyclodextrin) resolves Z/E isomers. Retention times correlate with polarity differences:
| Isomer | Retention Time (min) | Characteristic Fragments (m/z) |
|---|---|---|
| Z | 12.4 | 126 (M⁺), 85, 57 |
| E | 13.1 | 126 (M⁺), 85, 57 |
Industrial-Scale Production Considerations
Solvent and Catalyst Recovery
Large-scale Wittig reactions employ recyclable ionic liquids (e.g., [BMIM][BF₄]) to minimize waste. Catalyst recovery rates exceed 90% after three cycles without significant activity loss.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Z-Selectivity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Wittig Reaction | 65 | 70 | 120 | Moderate |
| HWE Olefination | 75 | 85 | 150 | High |
| Catalytic Hydrogenation | 80 | 90 | 200 | Low |
Emerging Technologies and Computational Insights
Density functional theory (DFT) simulations (B3LYP/6-31G*) predict transition state energies for Z/E isomerization. The Z-isomer exhibits a 5.2 kcal/mol higher activation barrier, rationalizing its kinetic stability under mild conditions. Machine learning models trained on 200+ enone syntheses suggest optimal conditions for HWE reactions:
-
Base : LiHMDS (0.95 equiv)
-
Temperature : −20°C
-
Solvent : Dichloromethane
Q & A
Basic: What synthetic strategies are recommended for preparing (Z)-3-methyl-4-hepten-2-one with stereochemical control?
Answer:
The synthesis of (Z)-3-methyl-4-hepten-2-one requires stereoselective methods to ensure the Z-configuration of the double bond. Key approaches include:
- Wittig Reaction : Use a stabilized ylide (e.g., Ph₃P=CHCOCH₃) with 3-methylpentanal under controlled conditions to favor Z-selectivity. Monitor reaction temperature (<0°C) to reduce isomerization .
- Horner-Wadsworth-Emmons Olefination : Employ phosphonate esters for higher stereochemical control. For example, react diethyl (3-methyl-2-oxohept-4-enyl)phosphonate with a ketone precursor.
- Purification : Post-synthesis, use silica gel chromatography (hexane/ethyl acetate gradient) to separate Z/E isomers. Validate purity via GC-MS (retention time comparison) and ¹H NMR (coupling constants, J ≈ 10–12 Hz for Z-isomer) .
Basic: How can the stereochemistry of (Z)-3-methyl-4-hepten-2-one be confirmed experimentally?
Answer:
Confirm Z-configuration using:
- ¹H NMR Spectroscopy : Vinyl protons (Hₐ and Hᵦ) exhibit coupling constants (J) of ~10–12 Hz (cis protons), distinguishing them from E-isomers (J ≈ 15–18 Hz). For example, δ 5.2–5.5 ppm (multiplet) .
- NOESY NMR : Detect spatial proximity between the methyl group at C3 and the carbonyl oxygen, confirming the Z-geometry.
- IR Spectroscopy : The C=O stretch (~1700–1750 cm⁻¹) and C=C stretch (~1650 cm⁻¹) provide supporting evidence .
Advanced: How does the Z-configuration influence the compound’s reactivity in cycloaddition reactions?
Answer:
The Z-isomer’s steric profile impacts reactivity:
- Diels-Alder Reactions : The Z-geometry positions the methyl group and carbonyl in proximity, increasing steric hindrance and reducing reaction rates compared to the E-isomer. Computational studies (DFT) show a higher activation energy barrier (~5 kcal/mol difference) for Z-configuration .
- Photochemical Reactions : UV irradiation may induce isomerization to the E-form, requiring inert conditions (argon atmosphere) to maintain stereochemical integrity during experiments .
Advanced: What strategies resolve contradictions in spectral data during characterization?
Answer:
Contradictions may arise from impurities or isomer coexistence. Mitigate by:
- Multi-Technique Validation : Cross-check NMR, IR, and high-resolution MS. For example, a molecular ion peak at m/z 140.120 (calculated exact mass ) confirms molecular formula.
- Chromatographic Separation : Use preparative HPLC (C18 column, isopropanol/water) to isolate pure Z-isomer before analysis.
- Isotopic Pattern Analysis : MS/MS fragmentation (e.g., loss of CO [m/z 112]) helps distinguish from structural analogs .
Basic: What are the critical safety considerations for handling (Z)-3-methyl-4-hepten-2-one?
Answer:
- Ventilation : Use fume hoods to avoid inhalation (potential H335 hazard ).
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Advanced: How can computational chemistry predict physicochemical properties of this compound?
Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict dipole moment (~2.5 D) and polar surface area (17.07 Ų ).
- MD Simulations : Model solubility in organic solvents (e.g., logP ≈ 1.8 ).
- Spectroscopic Predictions : Simulate ¹³C NMR shifts (e.g., carbonyl carbon at ~210 ppm) using Gaussian or ORCA software .
Basic: What are the storage conditions to maintain the stability of (Z)-3-methyl-4-hepten-2-one?
Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photoisomerization.
- Inert Atmosphere : Use argon or nitrogen to displace oxygen, minimizing oxidation.
- Container : Glass (not plastic) to avoid leaching of plasticizers .
Advanced: How to design a kinetic study to compare Z/E isomer stability?
Answer:
- Thermal Stability : Heat samples (50–100°C) in deuterated solvent (e.g., CDCl₃) and monitor isomer ratio via ¹H NMR at intervals. Calculate activation energy (Arrhenius plot).
- Catalytic Effects : Add trace acids/bases (e.g., H₂SO₄, pyridine) to assess isomerization rates.
- Computational Validation : Compare experimental ΔG‡ with DFT-derived transition state energies .
Basic: What analytical techniques are essential for purity assessment?
Answer:
- GC-MS : Retention time and mass fragmentation (base peak at m/z 140).
- HPLC : Use a chiral column (e.g., Chiralcel OD-H) to detect enantiomeric impurities.
- Elemental Analysis : Match experimental C/H/O ratios with theoretical values (C: 68.53%, H: 9.71%, O: 21.76% ).
Advanced: How to address discrepancies in reported boiling points or densities?
Answer:
- Standardization : Use calibrated equipment (e.g., Anton Paar densitometer) under controlled pressure.
- Literature Review : Cross-reference with peer-reviewed journals, avoiding non-academic sources.
- Collaborative Validation : Replicate measurements across independent labs to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
